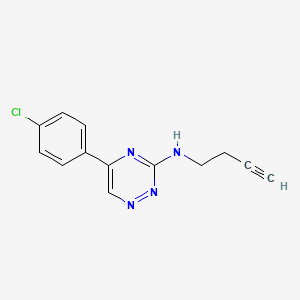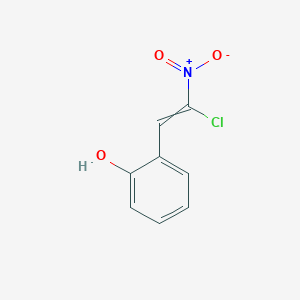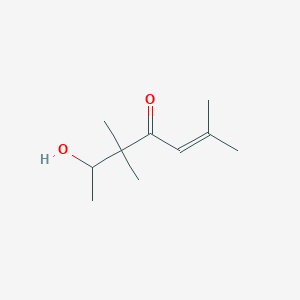
6-Hydroxy-2,5,5-trimethylhept-2-en-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxy-2,5,5-trimethylhept-2-en-4-one is an organic compound with the molecular formula C10H18O2 It is characterized by the presence of a hydroxyl group (-OH) and a ketone group (C=O) within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2,5,5-trimethylhept-2-en-4-one can be achieved through several methods. One common approach involves the aldol condensation of suitable precursors. For instance, the reaction between 3,3-dimethylbutanal and acetone in the presence of a base such as sodium hydroxide can yield the desired product. The reaction is typically carried out under controlled temperature conditions to ensure the formation of the enone structure.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized catalytic processes to enhance yield and purity. Catalysts such as acidic or basic resins can be employed to facilitate the condensation reaction. Additionally, continuous flow reactors may be utilized to improve efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-Hydroxy-2,5,5-trimethylhept-2-en-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 6-oxo-2,5,5-trimethylhept-2-en-4-one or 6-carboxy-2,5,5-trimethylhept-2-en-4-one.
Reduction: Formation of 6-hydroxy-2,5,5-trimethylhept-2-en-4-ol.
Substitution: Formation of derivatives with various functional groups replacing the hydroxyl group.
Aplicaciones Científicas De Investigación
6-Hydroxy-2,5,5-trimethylhept-2-en-4-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 6-Hydroxy-2,5,5-trimethylhept-2-en-4-one involves its interaction with specific molecular targets. The hydroxyl and ketone groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Hydroxy-2,4,5,6-tetramethoxychalcone
- 6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid
Uniqueness
Compared to similar compounds, 6-Hydroxy-2,5,5-trimethylhept-2-en-4-one is unique due to its specific structural arrangement and functional groups
Propiedades
Número CAS |
113793-74-1 |
|---|---|
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
6-hydroxy-2,5,5-trimethylhept-2-en-4-one |
InChI |
InChI=1S/C10H18O2/c1-7(2)6-9(12)10(4,5)8(3)11/h6,8,11H,1-5H3 |
Clave InChI |
FVWOLBPEYJPKGP-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C)(C)C(=O)C=C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


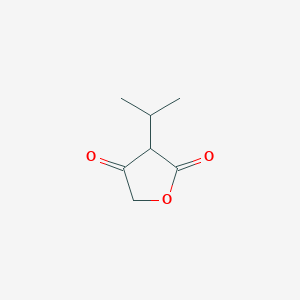
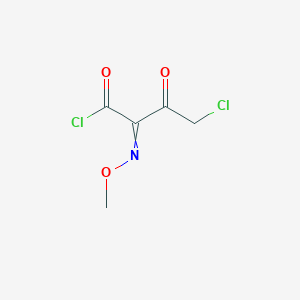
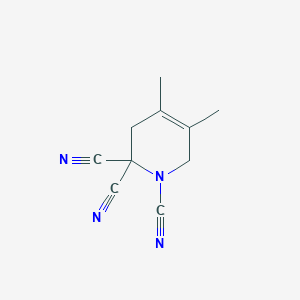


![4-[2-(2-Hydroxyphenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14308196.png)
![2-[2-(4-Methylpiperazin-1-yl)ethyl]-1,3-benzoxazole](/img/structure/B14308199.png)

![2-[2-(Benzyloxy)propan-2-yl]oxirane](/img/structure/B14308206.png)
![1-Dodecyl-1'-[6-(pyren-1-yl)hexyl]-4,4'-bipyridin-1-ium dibromide](/img/structure/B14308207.png)


